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Compound of Interest

Compound Name: N-(2,4-Dimethylphenyl)formamide

Cat. No.: B130673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the widely used acaricide

amitraz, is a compound of interest in the fields of toxicology, environmental science, and drug

development. This technical guide provides an in-depth overview of the fundamental chemical

and physical properties of N-(2,4-Dimethylphenyl)formamide. Detailed experimental

protocols for its synthesis, purification, and characterization by modern spectroscopic

techniques are presented. Furthermore, this document elucidates the compound's interaction

with octopamine receptors, a key signaling pathway in invertebrates, providing valuable

insights for researchers in insecticide development and neuropharmacology.

Core Properties of N-(2,4-
Dimethylphenyl)formamide
N-(2,4-Dimethylphenyl)formamide is a secondary amide that plays a crucial role as a

metabolite of the formamidine pesticide, Amitraz.[1] It is also a valuable synthetic intermediate

in organic chemistry.[2]

Chemical and Physical Data
A summary of the key chemical and physical properties of N-(2,4-Dimethylphenyl)formamide
is presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₉H₁₁NO [1][3]

Molecular Weight 149.19 g/mol [1][3]

CAS Number 60397-77-5 [1]

Appearance White to off-white solid [4]

Melting Point 112.8-113.4 °C [4]

IUPAC Name
N-(2,4-

dimethylphenyl)formamide
[1]

Synonyms
2',4'-Formoxylidide, 2,4-

Dimethylformanilide
[1]

Experimental Protocols
Synthesis of N-(2,4-Dimethylphenyl)formamide
A practical and convenient method for the N-formylation of amines involves the use of formic

acid. The following protocol is adapted from a general procedure for the formylation of anilines.

[5][6]

Reaction Scheme:

Materials:

2,4-Dimethylaniline

Formic acid (88-98%)

Toluene

Anhydrous sodium sulfate

Round-bottom flask

Dean-Stark apparatus
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Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux

condenser, add 2,4-dimethylaniline (1.0 eq).

Add toluene to the flask to create a solution.

Add formic acid (1.2-1.5 eq) to the reaction mixture.

Heat the mixture to reflux and continuously remove the water formed during the reaction

using the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room

temperature.

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous

solution of sodium bicarbonate to neutralize any excess formic acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

The expected yield is typically high, often exceeding 85-90%.[5]

Purification by Recrystallization
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The crude N-(2,4-Dimethylphenyl)formamide can be purified by recrystallization to obtain a

product of high purity. An ethanol/water mixture is a suitable solvent system.[7][8][9]

Materials:

Crude N-(2,4-Dimethylphenyl)formamide

Ethanol

Deionized water

Erlenmeyer flasks

Hot plate

Büchner funnel and filter paper

Vacuum flask

Procedure:

Place the crude N-(2,4-Dimethylphenyl)formamide in an Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid completely.

Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold ethanol/water mixture.

Dry the purified crystals under vacuum.
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Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-(2,4-Dimethylphenyl)formamide is expected to show distinct

signals for the aromatic protons, the methyl protons, and the formyl proton. Due to restricted

rotation around the amide C-N bond, some signals may appear as two sets.[2] The following is

a predicted spectrum based on data for a similar compound, N-(2,4-
Dimethylphenyl)formamide (2i), recorded in DMSO-d₆.[4]

Experimental Protocol:

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Concentration: Approximately 10-20 mg/mL

Temperature: Room temperature

Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

Protons
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Aromatic CH ~7.0-7.6 m 3H Ar-H

Formyl CH ~8.2-8.3 d 1H -NHCHO

Methyl CH₃ ~2.2-2.3 d 6H Ar-CH₃

Amide NH ~9.4 s 1H -NHCHO

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-(2,4-Dimethylphenyl)formamide will exhibit characteristic absorption

bands for the N-H, C-H, C=O, and C-N functional groups.

Experimental Protocol:
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount

of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[10]

[11]

Instrument: FTIR Spectrometer

Scan Range: 4000-400 cm⁻¹

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group

~3250 N-H stretch Amide

~3050 C-H stretch Aromatic

~2950 C-H stretch Aliphatic (Methyl)

~1660 C=O stretch (Amide I) Amide

~1540 N-H bend (Amide II) Amide

~1250 C-N stretch (Amide III) Amide

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of the molecule.

Experimental Protocol:

Ionization Mode: Electron Ionization (EI)

Inlet System: Gas Chromatography (GC) or direct insertion probe

Expected Fragmentation:

Molecular Ion (M⁺): m/z = 149[1]
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Key Fragments: The mass spectrum is expected to show fragments corresponding to the

loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic ring and

methyl groups. A significant peak at m/z 120 is commonly observed.[1]

Signaling Pathway Involvement
N-(2,4-Dimethylphenyl)formamide is a metabolite of amitraz, which is known to act as an

agonist at octopamine receptors in invertebrates. Octopamine receptors are G-protein coupled

receptors (GPCRs) that play a crucial role in neurotransmission and neuromodulation.[12][13]

[14][15]

Octopamine Receptor Signaling
The binding of an agonist, such as a metabolite of amitraz, to an octopamine receptor initiates

a signaling cascade. Depending on the receptor subtype, this can lead to the activation of

different G-proteins and downstream effectors. A common pathway involves the activation of

Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its

receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺),

while DAG activates protein kinase C (PKC).
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Gαqactivates Phospholipase C
(PLC)

activates PIP₂
cleaves
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Caption: Agonist-induced Octopamine Receptor Signaling Pathway.
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Experimental Workflow for Receptor Activity Assay
To investigate the activity of N-(2,4-Dimethylphenyl)formamide on a specific octopamine

receptor, a cell-based assay can be employed. This typically involves expressing the receptor

in a suitable cell line and then measuring the downstream signaling events upon application of

the compound.
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Caption: Workflow for Octopamine Receptor Activity Assay.
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Conclusion
This technical guide has provided a comprehensive overview of the basic properties of N-(2,4-
Dimethylphenyl)formamide, including its chemical and physical characteristics, detailed

experimental protocols for its synthesis and purification, and methods for its spectroscopic

characterization. The elucidation of its likely involvement in the octopamine receptor signaling

pathway offers a critical foundation for further research into its biological activity. This

information is intended to be a valuable resource for scientists and professionals engaged in

research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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